1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one
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Overview
Description
1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one is a complex organic compound that features a trifluoromethyl group, a pyrazolo[3,4-b]pyridine core, and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 3-chloropyridine under basic conditions to form the pyrazolo[3,4-b]pyridine core. This intermediate is then reacted with 2-bromo-1-(propan-2-one) to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazolo[3,4-b]pyridine core using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH, LDA, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It is explored for use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazolo[3,4-b]pyridine core plays a crucial role in the compound’s ability to modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trifluoromethyl)phenyl]piperazine: Shares the trifluoromethyl group but has a different core structure.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
3-(Trifluoromethyl)phenylhydrazine: A precursor in the synthesis of the target compound.
Uniqueness
1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one is unique due to its combination of a trifluoromethyl group, a pyrazolo[3,4-b]pyridine core, and a propan-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
34580-66-0 |
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Molecular Formula |
C16H12F3N3O2 |
Molecular Weight |
335.28 g/mol |
IUPAC Name |
1-[1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxypropan-2-one |
InChI |
InChI=1S/C16H12F3N3O2/c1-10(23)9-24-15-13-6-3-7-20-14(13)22(21-15)12-5-2-4-11(8-12)16(17,18)19/h2-8H,9H2,1H3 |
InChI Key |
ASTCNIALLSQLQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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